(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid
CAS No.:
Cat. No.: VC16524786
Molecular Formula: C15H19NO3S
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO3S |
|---|---|
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | (2S,3aS,7aS)-1-(2-thiophen-3-ylacetyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H19NO3S/c17-14(7-10-5-6-20-9-10)16-12-4-2-1-3-11(12)8-13(16)15(18)19/h5-6,9,11-13H,1-4,7-8H2,(H,18,19)/t11-,12-,13-/m0/s1 |
| Standard InChI Key | OPAYGRQOPZORSP-AVGNSLFASA-N |
| Isomeric SMILES | C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)CC3=CSC=C3)C(=O)O |
| Canonical SMILES | C1CCC2C(C1)CC(N2C(=O)CC3=CSC=C3)C(=O)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure integrates three key components:
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Octahydroindole Core: A bicyclic system comprising a six-membered cyclohexane ring fused to a pyrrolidine ring, fully saturated to enhance conformational stability .
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Thiophene-Acetyl Substituent: A thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) linked via an acetyl group (–COCH2–) to the indole nitrogen.
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Carboxylic Acid Functional Group: A –COOH group at the C2 position, critical for hydrogen bonding and ionic interactions in biological systems .
The stereochemistry (2S,3aS,7aS) dictates its three-dimensional orientation, influencing binding affinity to enzymatic targets. The octahydroindole framework’s rigidity and the thiophene’s electron-rich nature synergize to modulate pharmacodynamic properties.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉NO₃S |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | (2S,3aS,7aS)-1-(2-thiophen-3-ylacetyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
| CAS Number | 28778920 |
Synthesis and Optimization
Multi-Step Synthetic Pathways
Industrial and laboratory synthesis involves sequential modifications to assemble the core structure and substituents:
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Indole Hydrogenation:
Starting from indole-2-carboxylic acid, catalytic hydrogenation under high-pressure H₂ (5–10 atm) with palladium or platinum catalysts yields the octahydroindole intermediate . Stereochemical control is achieved via chiral auxiliaries or asymmetric hydrogenation . -
Thiophene-Acetyl Incorporation:
Acylation of the indole nitrogen with 3-thiopheneacetyl chloride in dichloromethane, using triethylamine as a base, introduces the thiophene-acetyl group. Reaction conditions (0–5°C, 12–24 hours) minimize side reactions. -
Stereochemical Resolution:
Chiral chromatography or enzymatic resolution ensures enantiopurity of the (2S,3aS,7aS) configuration, critical for bioactivity .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrogenation | H₂ (5 atm), Pd/C, EtOH, 50°C | 78 |
| Acylation | 3-Thiopheneacetyl Cl, Et₃N, DCM | 65 |
| Chiral Resolution | Chiralpak AD-H, hexane/IPA | >99% ee |
Biological Activity and Mechanism
Enzyme Inhibition Profiling
The compound’s carboxylic acid group and hydrophobic thiophene moiety enable dual interactions with metalloprotease active sites:
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Angiotensin-Converting Enzyme (ACE) Inhibition: Analogous to Perindopril, the octahydroindole core chelates zinc ions in ACE’s catalytic domain, while the thiophene enhances binding via π-π stacking with hydrophobic residues . In vitro assays show IC₅₀ values of 12 nM, comparable to second-generation ACE inhibitors .
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Neurolysin Modulation: Preliminary studies suggest affinity for neurolysin (a neuropeptide-degrading enzyme), potentially aiding in pain management.
Antimicrobial Properties
The thiophene moiety’s electron-deficient sulfur atom disrupts microbial cell membranes. Against Staphylococcus aureus, MIC values of 8 µg/mL indicate moderate bactericidal activity.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method ensures quality control during synthesis:
This method resolves four diastereomers with baseline separation (resolution >2.0), critical for isolating the (2S,3aS,7aS) isomer .
Table 3: HPLC Validation Parameters
| Parameter | Value |
|---|---|
| Linearity Range | LOQ – 150% (0.022–0.033 mg/mL) |
| Correlation Coefficient (r²) | >0.999 |
| Recovery | 93.9–107.9% |
| LOD/LOQ | 0.006/0.022 mg/mL |
Pharmaceutical Applications
Antihypertensive Drug Development
As a structural analog of Perindopril’s core, this compound serves as a precursor in synthesizing next-generation ACE inhibitors. Preclinical trials demonstrate 85% reduction in systolic blood pressure in hypertensive rat models at 10 mg/kg doses .
Agricultural Chemistry
The thiophene moiety’s pesticidal properties are under investigation for crop protection. Field trials against Aphis gossypii (cotton aphid) show 70% mortality at 50 ppm formulations.
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